1-Naphthyl isothiocyanate
Overview
Description
1-Naphthyl isothiocyanate is an organic compound that belongs to the class of isothiocyanates. It is an isothiocyanate derivative of naphthalene, with the molecular formula C₁₁H₇NS and a molar mass of 185.24 g/mol . This compound is known for its distinctive structure, where an isothiocyanate group is attached to the naphthalene ring. It appears as a white waxy solid and has a melting point of 55-57°C .
Scientific Research Applications
Mechanism of Action
Target of Action
1-Naphthyl isothiocyanate (1-NITC) primarily targets the liver, causing bile stasis and hyperbilirubinemia acutely and bile duct hyperplasia and biliary cirrhosis chronically . It also causes changes in hepatocyte function .
Mode of Action
It is known to cause liver damage, leading to bile stasis and hyperbilirubinemia acutely . Chronic exposure leads to bile duct hyperplasia and biliary cirrhosis .
Biochemical Pathways
1-NITC affects several biochemical pathways. It is known to inhibit P-glycoprotein- and multidrug resistance-associated protein 1-mediated efflux . This suggests a potential application of 1-NITC as a chemosensitizing agent for cancer chemotherapy .
Pharmacokinetics
It is known that 1-nitc exhibits linear pharmacokinetics between 5 and 2000 ng/ml .
Result of Action
The result of 1-NITC’s action is primarily seen in the liver. Acute exposure leads to bile stasis and hyperbilirubinemia, while chronic exposure results in bile duct hyperplasia and biliary cirrhosis . These changes in the liver can lead to significant alterations in hepatocyte function .
Action Environment
The action of 1-NITC can be influenced by various environmental factors. For instance, it is known to be sensitive to moisture . Therefore, it should be stored in a sealed container and kept away from fire and oxidizing agents . The compound is stable under normal conditions, but it can react with strong oxidizing agents .
Safety and Hazards
1-Naphthyl isothiocyanate is classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Resp. Sens. 1 - Skin Irrit. 2 - STOT SE 3 . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised .
Biochemical Analysis
Biochemical Properties
1-Naphthyl isothiocyanate interacts with various enzymes, proteins, and other biomolecules. Isothiocyanates, the class of compounds to which this compound belongs, govern many intracellular targets including cytochrome P 450 (CYP) enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
This compound has been shown to have chemoprotective effects in a number of animal models of experimental carcinogenesis at various organ sites and against carcinogens of several different types . The effects of the product vary with different dosages in animal models .
Preparation Methods
1-Naphthyl isothiocyanate can be synthesized through several methods:
Reaction of 1-Naphthylthiourea and Chlorobenzene: This method involves the reaction of 1-naphthylthiourea with chlorobenzene.
Reaction of 1-Naphthylamine with Carbon Disulfide: In the presence of triethylamine, 1-naphthylamine reacts with carbon disulfide to form the desired product.
Chemical Reactions Analysis
1-Naphthyl isothiocyanate undergoes various chemical reactions:
Substitution Reactions: It can react with nucleophiles to form thiourea derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Formation of Heterocyclic Compounds: It can be used to synthesize naphthyl-substituted 1,2,4-triazoles and 1,3,4-thiadiazoles.
Comparison with Similar Compounds
1-Naphthyl isothiocyanate can be compared with other isothiocyanate derivatives:
Properties
IUPAC Name |
1-isothiocyanatonaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NS/c13-8-12-11-7-3-5-9-4-1-2-6-10(9)11/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDOSUUXMYMWQH-UHFFFAOYSA-N | |
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Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NS | |
Record name | ALPHA-NAPHTHYLISOTHIOCYANATE | |
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DSSTOX Substance ID |
DTXSID8025703 | |
Record name | alpha-Naphylisothiocyanate | |
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Molecular Weight |
185.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Alpha-naphthylisothiocyanate appears as odorless white needles or powder. Tasteless. (NTP, 1992), White nearly odorless solid; [Merck Index] Slightly yellow odorless powder; [Acros Organics MSDS] | |
Record name | ALPHA-NAPHTHYLISOTHIOCYANATE | |
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Record name | 1-Naphthylisothiocyanate | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992) | |
Record name | ALPHA-NAPHTHYLISOTHIOCYANATE | |
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Density |
1.81 (NTP, 1992) - Denser than water; will sink | |
Record name | ALPHA-NAPHTHYLISOTHIOCYANATE | |
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Vapor Pressure |
0.000132 [mmHg] | |
Record name | 1-Naphthylisothiocyanate | |
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CAS No. |
551-06-4, 29962-76-3 | |
Record name | ALPHA-NAPHTHYLISOTHIOCYANATE | |
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Record name | 1-Naphthyl isothiocyanate | |
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Record name | 1-Naphthylisothiocyanate | |
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Record name | Isothiocyanatonaphthalene | |
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Record name | Naphthalene, 1-isothiocyanato- | |
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Record name | Isothiocyanatonaphthalene | |
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Record name | 1-NAPHTHYL ISOTHIOCYANATE | |
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Melting Point |
136 °F (NTP, 1992) | |
Record name | ALPHA-NAPHTHYLISOTHIOCYANATE | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-Naphthyl isothiocyanate induce liver injury?
A1: While the exact mechanism remains unclear, research suggests this compound causes cholestasis, a condition where bile flow from the liver is reduced or blocked. [] This can lead to the accumulation of bile acids in the liver, ultimately causing damage. []
Q2: Does this compound affect bile canaliculi dynamics?
A2: Yes, studies indicate that this compound impairs bile canaliculi dynamics, the intricate network of channels that collect bile in the liver. [] This impairment likely contributes to its cholestatic effects.
Q3: How does potassium magnesium aspartate interact with the effects of this compound?
A3: Research shows that potassium magnesium aspartate exhibits protective effects against liver damage caused by this compound. [] Specifically, it was found to reduce serum total bilirubin levels elevated by this compound. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula is C11H7NS, and the molecular weight is 185.24 g/mol.
Q5: What spectroscopic data is available for this compound?
A5: this compound has been characterized using various spectroscopic techniques, including:
- FT-IR: This method helps identify functional groups and their vibrations within the molecule. [, ]
- NMR (1H and 13C): NMR provides detailed information about the structure and connectivity of atoms within the molecule. [, , ]
- Mass Spectrometry: This technique determines the molecular weight and fragmentation pattern of the compound. [, ]
Q6: Are there any QSAR models available for organic isothiocyanates like this compound?
A6: Yes, research has explored the relationship between the structure information content (SIC) index and the cancer chemopreventive properties (IC50) of organic isothiocyanates, including this compound. [] This type of study contributes to our understanding of structure-activity relationships and can guide the development of new compounds with improved properties.
Q7: What animal models have been used to study the effects of this compound?
A7: Research commonly uses rat models to investigate the impact of this compound on liver function and morphology. [, , , , , , , , ]
Q8: What are the histological changes observed in rat livers after this compound administration?
A8: this compound induces a range of histological changes in rat livers, including bile duct hyperplasia (an increase in the number of cells), inflammation, and fibrosis (scarring). [, ]
Q9: What is the main toxicological concern associated with this compound?
A9: this compound is primarily known for its hepatotoxic effects, meaning it can cause liver damage. [, ] This is primarily attributed to its cholestatic properties, which disrupt bile flow and can lead to the buildup of toxic bile acids within the liver.
Q10: What analytical methods are used to quantify this compound and its metabolites?
A10: High-performance liquid chromatography (HPLC) is a common technique employed for the analysis of this compound. [, , , , ]
Q11: What derivatization methods are used in HPLC analysis of compounds like this compound?
A11: this compound itself is often used as a derivatizing agent in HPLC to analyze amines and amino acids. [, , , , , ] This approach enhances detection sensitivity and separation efficiency.
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